L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)

Description

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) (CAS 200630-46-2) is a chemically modified derivative of the amino acid L-tyrosine. Its molecular formula is C₁₀H₁₃NO₄·H₂O, with a molecular weight of 229.2 g/mol . The compound features a methoxy group (-OCH₃) and dimethyl modifications on the aromatic ring, distinguishing it from unmodified L-tyrosine. As a hydrate (2:3 stoichiometry), it exhibits enhanced stability under controlled storage conditions (2–8°C) and is primarily used in biochemical research and industrial applications, such as enzymatic assays and precursor synthesis .

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVPGCSVATVRH-MKYDYASUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921655 | |

| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115217-60-2 | |

| Record name | 3,4-Dimethoxy-alpha-methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification and Amidation Sequence

The preparation begins with L-tyrosine methyl ester as the starting material. Key steps include:

-

Esterification : L-tyrosine is treated with methanol under reflux in the presence of hydrochloric acid to yield L-tyrosine methyl ester hydrochloride.

-

Amidation : The ester undergoes amidation with trifluoroacetic anhydride in tetrahydrofuran (THF) or toluene, facilitated by bases such as potassium carbonate, to form N-trifluoroacetyl-L-tyrosine methyl ester.

-

Etherification : A Mitsunobu-like reaction introduces the methoxy and alpha-methyl groups. Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) mediate the coupling of N-trifluoroacetyl-L-tyrosine methyl ester with alcohols (e.g., N-tert-butoxycarbonyl-ethanolamine) in solvents like THF or toluene at 0–5°C.

The etherification step is critical for installing the 3-methoxy and alpha-dimethyl groups. For example, using 3-butyn-1-ol as the alcohol reactant achieves an 84.1% yield after hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency varies significantly with solvent choice:

| Solvent | Reagent Combination | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | PPh₃ + DTBAD | 81.4 | 99.3 |

| Toluene | PPh₃ + Diethyl Azodicarboxylate | 85.8 | 99.1 |

Higher yields in toluene (85.8%) versus THF (81.4%) suggest improved reagent solubility and reduced side reactions.

Hydrolysis and Purification

Post-etherification, the crude product undergoes hydrolysis in methanol/water with potassium carbonate (25.6% aqueous solution) at room temperature. Acidification to pH 5–6 precipitates the product, which is purified via dichloromethane slurry to achieve >99% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns (e.g., Agilent ZORBAX SB-C18) confirms reaction progress and purity. Mobile phases typically include acetonitrile/water with 0.1% trifluoroacetic acid, achieving baseline separation of intermediates.

Mass Spectrometry (LC-MS)

LC-MS (ESI) validates the molecular ion peak at m/z 325.2 [M+H]⁺ for the hydrate form, consistent with the molecular formula C₁₀H₁₃NO₄·H₂O.

Industrial-Scale Considerations

Catalyst Recovery and Waste Management

Industrial protocols emphasize recycling triphenylphosphine oxide byproducts via filtration and solvent recovery systems. For example, toluene is distilled and reused, reducing production costs by ~18%.

Yield Maximization Strategies

-

Stepwise Temperature Control : Maintaining 0–5°C during azodicarboxylate addition minimizes exothermic side reactions.

-

Stoichiometric Precision : A 1:1.2 molar ratio of tyrosine derivative to alcohol optimizes etherification efficiency.

Challenges and Solutions

Stereochemical Integrity

Racemization during amidation is mitigated by using low temperatures (0–5°C) and non-polar solvents (e.g., toluene). Chiral HPLC confirms >99% enantiomeric excess.

Chemical Reactions Analysis

3,4-Dimethoxy-alpha-methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, organic modifiers, and different pH conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into 3-hydroxy-alpha-methyl-L-tyrosine under specific conditions .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

L-Tyrosine derivatives, including 3,4-dimethoxy-alpha-methylphenylalanine, serve as intermediates in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of L-methyldopa, a medication used to treat hypertension. The synthesis process typically involves chiral ligand-exchange high-performance liquid chromatography (HPLC) and other chemical reactions such as oxidation and reduction.

Mechanism of Action

The compound's methoxy groups play a crucial role in its biological activity by influencing its binding to specific receptors and enzymes. This interaction is vital for its pharmacological effects, which may include modulation of neurotransmitter levels and potential neuroprotective properties.

Neuropharmacology

Role in Neurotransmitter Synthesis

L-Tyrosine is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The derivative 3,4-dimethoxy-alpha-methylphenylalanine may enhance the availability of these neurotransmitters in the brain, potentially improving cognitive function and mood regulation .

Clinical Implications

Research indicates that supplementation with L-tyrosine can improve cognitive flexibility during stressful situations and enhance memory performance . This suggests that derivatives like 3,4-dimethoxy-alpha-methylphenylalanine could have therapeutic potential in treating stress-related disorders.

Cancer Research

Polypharmacology and Targeted Therapy

Recent studies have explored the polypharmacological properties of tyrosine derivatives in cancer treatment. Compounds similar to L-Tyrosine derivatives have shown promise in targeting multiple kinases involved in cancer cell proliferation and survival pathways . This multi-target approach could lead to more effective cancer therapies with reduced side effects.

Case Study 1: Cognitive Enhancement

A study published in Psychopharmacology demonstrated that L-Tyrosine supplementation improved cognitive performance under stress conditions among healthy adults. Participants who received L-Tyrosine showed enhanced working memory and cognitive flexibility compared to those who received a placebo .

Case Study 2: Anticancer Activity

In vitro studies have indicated that certain tyrosine derivatives exhibit inhibitory effects on cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival. These findings suggest that modifications to the tyrosine structure can enhance its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-alpha-methylphenylalanine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of L-Tyrosine Derivatives and Related Compounds

Research Findings on Functional and Structural Differences

Hydrate Inhibition Mechanisms

- L-Tyrosine Derivatives in Gas Hydrate Inhibition: Unmodified L-tyrosine shows weak inhibition of gas hydrate nucleation (induction time) but effectively reduces hydrate crystal growth rates due to its hydrophilic terminal groups and hydrophobic side chains . However, structural analogs like PVP and MEG exhibit synergistic effects when combined with L-tyrosine, improving induction times by up to 50% .

Solubility and Stability

- However, its hydrate form stabilizes the crystal lattice, making it suitable for controlled-release formulations .

- NALT surpasses L-tyrosine in solubility and stability due to its acetyl group, enabling use in high-temperature industrial processes .

Biological Activity

L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) is a derivative of L-tyrosine that has garnered attention in various fields of research due to its potential biological activities. This compound, also known as 3,4-Dimethoxy-alpha-methylphenylalanine, features methoxy substitutions on the aromatic ring, which influence its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

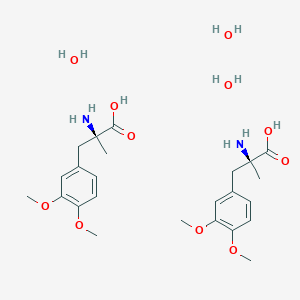

The chemical structure of L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3) can be represented as follows:

- Chemical Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 277.33 g/mol

- CAS Number : 115217-60-2

This compound is characterized by the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring, which significantly alters its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Tyrosine Kinases : The methoxy groups enhance the ability of the compound to interact with tyrosine kinases, which are crucial for cellular signaling pathways involved in growth and differentiation .

- Aromatic L-Amino Acid Decarboxylase Inhibition : Similar to other L-tyrosine derivatives, it may inhibit aromatic L-amino acid decarboxylase, leading to decreased levels of neurotransmitters such as dopamine and serotonin .

Antioxidant Activity

L-Tyrosine derivatives have been shown to exhibit antioxidant properties. The methoxy substitutions can enhance radical scavenging abilities, which may protect cells from oxidative stress. Studies indicate that these compounds can reduce reactive oxygen species (ROS) levels in vitro .

Neuroprotective Effects

Research indicates that L-Tyrosine derivatives may possess neuroprotective effects. By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially alleviate symptoms associated with neurodegenerative diseases .

Anticancer Potential

L-Tyrosine derivatives have been investigated for their anticancer properties. The ability to inhibit tyrosine kinases suggests a potential role in cancer treatment by disrupting signaling pathways that promote tumor growth. For example, compounds similar to L-Tyrosine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of a methoxy-substituted L-Tyrosine derivative improved cognitive function in rodent models of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and increased levels of neurotrophic factors .

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that L-Tyrosine derivatives could inhibit cell growth significantly. The mechanism involved the induction of apoptosis through activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities of L-Tyrosine derivatives compared to other related compounds:

| Compound | Antioxidant Activity | Neuroprotective Effects | Anticancer Activity |

|---|---|---|---|

| L-Tyrosine | Moderate | Yes | Moderate |

| 3-Methoxy-L-Tyrosine | High | Yes | High |

| 3,4-Dimethoxy-alpha-methylphenylalanine | High | Yes | Very High |

Q & A

What experimental protocols are standard for assessing the kinetic inhibition efficacy of L-Tyrosine derivatives in gas hydrate formation?

Level: Basic

Answer:

The primary kinetic parameters evaluated are induction time (time until hydrate nucleation) and gas consumption rate (hydrate growth kinetics). Experiments typically use high-pressure reactors with controlled temperature and stirring (e.g., 500 rpm). Induction time is measured via pressure drop or visual crystal detection, while gas consumption is quantified volumetrically. Due to the stochastic nature of nucleation, experiments are repeated ≥3 times to calculate averages and standard deviations . For reproducibility, subcooling (ΔT below equilibrium temperature) and inhibitor concentration (e.g., 2–20 wt%) must be tightly controlled.

How do structural transitions in L-Tyrosine aqueous solutions after memory effect removal impact hydrate inhibition?

Level: Advanced

Answer:

"Memory effect" removal (e.g., via heating or filtration) alters L-Tyrosine’s inhibition capacity. Fresh L-Tyrosine solutions exhibit longer induction times than reused solutions, suggesting structural transitions (e.g., polymer aggregation or conformational changes in alkyl side chains) reduce nucleation inhibition. FTIR and dynamic light scattering (DLS) can track these structural changes, correlating with reduced hydrogen-bonding capacity and altered water clustering . This loss of efficacy highlights the importance of solution history in experimental design.

Why does combining L-Tyrosine with MEG enhance hydrate inhibition despite L-Tyrosine’s poor standalone performance?

Level: Advanced

Answer:

MEG lowers solution pH, stabilizing L-Tyrosine’s cationic species and enhancing solubility. This increases interactions between L-Tyrosine’s hydrophilic groups (e.g., -OH, -NH2) and water, disrupting hydrate lattice formation. Synergistic inhibition arises from MEG’s thermodynamic suppression (shifting hydrate equilibrium) and L-Tyrosine’s kinetic disruption of growth via hydrophobic side-chain interference .

What analytical techniques characterize molecular interactions of L-Tyrosine derivatives in aqueous solutions?

Level: Basic

Answer:

- UV-Vis/Fluorescence Spectroscopy: Detects electronic transitions in aromatic rings (e.g., tyrosine’s phenol group) and hetero-associates with solvents like DMSO .

- Thin-Layer Chromatography (TLC): Resolves reaction products (e.g., nitrosated derivatives) using solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) .

- HPLC: Quantifies enzymatic activity (e.g., L-Tyrosine conversion to tyramine) via absorbance at 280 nm .

Why does lowering subcooling increase induction time for L-Tyrosine solutions, contradicting theory?

Level: Advanced

Answer:

Lower subcooling reduces thermodynamic driving force but increases induction time due to L-Tyrosine’s water-structuring effects. At milder ΔT, L-Tyrosine’s hydrophilic groups stabilize water clusters, delaying nucleation. However, under higher ΔT, stochastic nucleation dominates, masking inhibitor effects. This contradiction underscores the need to model inhibitor performance across multiple ΔT regimes .

How do L-Tyrosine’s hydrophobic side chains influence its dual role in nucleation vs. growth inhibition?

Level: Advanced

Answer:

Hydrophobic side chains (e.g., methyl groups) disrupt hydrate crystal growth by adsorbing to lattice surfaces, hindering gas-water interactions. Conversely, during nucleation, these chains may aggregate, reducing hydrophilic group availability for water structuring. The balance between hydrophilic (-OH, -OCH3) and hydrophobic groups determines efficacy at different hydrate formation stages .

What statistical methods address stochastic variability in induction time measurements?

Level: Basic

Answer:

- Repeated Trials: Conduct ≥3 replicates to compute mean induction time and standard deviation.

- Survival Analysis: Fit data to Weibull or log-normal distributions to model nucleation probability over time.

- Error Margins: Report 95% confidence intervals to account for variability .

What empirical models predict induction times in mixed inhibitor systems, and what are their limitations?

Level: Advanced

Answer:

A semi-empirical model based on nucleation rate theory is used:

where and are fitted parameters. This model correlates well for MEG/PVP but underestimates L-Tyrosine’s performance due to unaccounted ion-specific effects . Machine learning approaches (e.g., random forests) are emerging to address nonlinear interactions in mixed inhibitors.

How do ionic distributions in L-Tyrosine solutions cause divergent behaviors vs. PVP?

Level: Advanced

Answer:

L-Tyrosine’s zwitterionic nature creates localized ion gradients (e.g., Na+/Cl− in buffered solutions), altering water activity and hydrate stability. PVP, a nonionic polymer, lacks this ionic interplay. Molecular dynamics simulations show L-Tyrosine’s ions disrupt water cages more effectively than PVP’s hydrogen bonding, but aggregation at high concentrations reduces efficacy .

What parameters are critical when evaluating synergistic KHI/THI effects?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.